1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-10-13-7-8-16(14(13)11-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOQHYOAFUMULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCN(C2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydropyrrolo[3,4-b]pyrrole Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Methylation: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo[3,4-b]pyrrole Family
The table below compares 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole with two related compounds:
Key Observations:
Substituent Effects: The addition of a methyl group in this compound increases its molecular weight and hydrophobicity compared to the non-methylated 5-Benzyl analogue. This could influence solubility and bioavailability. Benzyl groups in both compounds may enhance π-π stacking interactions in biological targets, though activity data are absent in the provided evidence.
Pyrrolo[3,4-b]indolones () require multi-step routes involving ketone intermediates and trapping agents, which may differ from the target compound’s synthesis .
Critical Notes and Limitations
Nomenclature Discrepancies: uses "5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole" for a structurally similar compound, highlighting inconsistencies in numbering systems that complicate direct comparisons .
Synthesis Challenges : The absence of detailed synthetic protocols for the target compound limits mechanistic comparisons with analogues like pyrrolo[3,4-b]indolones .
Biological Activity
1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H20N2
- Molecular Weight : 232.33 g/mol
- CAS Number : 132414-59-6
The compound features a bicyclic structure with a nitrogen-rich framework, which is essential for its biological interactions. The presence of the benzyl group and the methyl substituent at the 5-position may influence its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : Using precursors such as 1,5-diaminopentane and formaldehyde.
- Catalytic Conditions : Acid catalysts are often employed to facilitate the cyclization process.
This synthetic approach allows for the generation of the compound in a laboratory setting, paving the way for further biological testing.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes and receptors due to its nitrogen atoms which can participate in hydrogen bonding and coordinate interactions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various pathogens, potentially making it a candidate for therapeutic applications in infectious diseases.
- Anticancer Properties : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Antimicrobial Activity
In vitro studies have shown that this compound possesses notable antimicrobial activity. The following table summarizes its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer properties of similar compounds. A study conducted on melanoma cell lines demonstrated that derivatives of pyrrolo[3,4-b]pyrrole exhibited significant inhibition of cell growth:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 ± 2 | B16F10 (melanoma) |
| Control (Doxorubicin) | 10 ± 1 | B16F10 |
The IC50 value indicates that this compound is comparable to established chemotherapeutic agents in terms of potency.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of pyrrolo[3,4-b]pyrrole. The results indicated that modifications at the benzyl position significantly enhanced activity against Gram-positive bacteria, highlighting the importance of structural features in determining biological activity.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of compounds structurally similar to this compound. The findings revealed that these compounds inhibited tyrosinase activity and melanin production in melanoma cells without inducing cytotoxicity, suggesting their potential as safe therapeutic agents for skin-related conditions.
Q & A
Basic: What are the established synthetic routes for 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole, and what key reaction parameters must be controlled?
Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyrrolidine precursors or ring-closing strategies. For example, (3aR,6aR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole synthesis requires precise control of temperature, solvent polarity, and stoichiometry to achieve stereoselectivity and avoid side reactions like over-alkylation . Catalytic hydrogenation or reductive amination may be employed for benzyl group introduction. Reaction progress should be monitored via TLC or LC-MS, with intermediates purified via column chromatography (e.g., silica gel, eluent: EtOAc/hexane gradients) .
Basic: How is the structural identity of this compound confirmed in academic research?
Key characterization methods include:
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic pyrrolo-pyrrole framework, as demonstrated in structurally related benzyl-substituted pyrrolo compounds .
- NMR spectroscopy : H and C NMR distinguish between cis/trans isomers. For example, coupling constants (e.g., for vicinal protons) and DEPT-135 analysis verify methyl and benzyl substituents .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] for CHN) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
According to safety data sheets for analogous pyrrolo-pyrrole derivatives:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store at 2–8°C under inert gas (N or Ar) to prevent degradation .
- Emergency procedures: For spills, absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can reaction yields be optimized for stereochemically pure this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps.
- Catalysis : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s catalyst) improve enantiomeric excess (ee).
- Temperature gradients : Slow cooling during crystallization minimizes racemization .
- In situ monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Advanced: What computational methods aid in predicting the stereochemical outcomes of reactions involving this compound?
- Density Functional Theory (DFT) : Calculates transition-state energies to predict favored stereoisomers. For example, B3LYP/6-31G(d) optimizes geometry and verifies diastereomeric pathways .
- Molecular docking : Assesses binding affinity to biological targets (e.g., enzymes), guiding medicinal chemistry modifications .
Advanced: How should researchers address contradictions in reported synthetic yields or stereoselectivity?
- Meta-analysis : Compare reaction conditions across studies (e.g., catalyst loading, solvent purity). For example, yields may vary due to trace moisture in solvents affecting Lewis acid catalysts .
- Reproducibility trials : Replicate protocols with controlled variables (e.g., degassed solvents, anhydrous conditions).
- Error analysis : Use statistical tools (e.g., RSD%) to quantify variability in replicate experiments .
Advanced: What strategies are effective for modifying the benzyl or methyl groups to study structure-activity relationships (SAR)?
- Benzyl group : Replace with electron-deficient (e.g., 4-CF) or bulky (e.g., 2-naphthyl) aryl groups via Suzuki-Miyaura coupling .
- Methyl group : Introduce deuterated or fluorinated analogs via reductive alkylation to probe metabolic stability .
- Functionalization : Install ester or amide moieties at the 5-position for solubility or bioactivity screening .
Advanced: What purification challenges arise during scale-up, and how are they mitigated?
- Byproduct formation : Gradient elution in preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) separates regioisomers .
- Solvent retention : Lyophilization or azeotropic distillation removes trace DMF or THF.
- Crystallization issues : Seeding with pure crystals or using anti-solvents (e.g., MTBE) improves crystal uniformity .
Advanced: How can in silico models predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments using GROMACS .
Advanced: What analytical techniques resolve discrepancies in biological activity data across studies?
- Dose-response validation : EC/IC values should be confirmed via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Impurity profiling : LC-HRMS identifies bioactive contaminants (e.g., oxidation byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
